[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone
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Overview
Description
[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyrazolopyridine moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolopyridine moiety, potentially converting it to a dihydropyrazolopyridine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include N-oxides, dihydropyrazolopyridine derivatives, and various substituted chlorophenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology
Biologically, this compound has shown potential as a modulator of various biological pathways. It can interact with enzymes and receptors, making it a valuable tool in biochemical studies .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an inhibitor of certain kinases, which are involved in cancer and other diseases .
Industry
Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone: A similar compound with a slight variation in the pyrazolopyridine moiety.
[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[4,3-b]pyridin-5-yl)methanone: Another analog with a different arrangement of the pyrazolopyridine ring.
Uniqueness
The uniqueness of [2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone lies in its specific arrangement of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C18H17ClN4O/c1-11-15-9-13(10-20-17(15)22-21-11)18(24)23-8-2-3-16(23)12-4-6-14(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3,(H,20,21,22) |
InChI Key |
ODRITQGYYWHQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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